molecular formula C18H18N2O3S B2764349 N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946316-77-4

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2764349
CAS No.: 946316-77-4
M. Wt: 342.41
InChI Key: LZDKAFQAMHGLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

    Formation of Acetamide Linkage: The final step involves the reaction of the isoxazole-thiophene intermediate with 2-methoxyphenethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The isoxazole ring can be reduced to an isoxazoline under mild reducing conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of N-(2-hydroxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

    Reduction: Formation of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazoline-3-yl)acetamide.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole ring and thiophene group are known to interact with various biological targets, including kinases and ion channels.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.

    N-(2-methoxyphenethyl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to phenyl or pyridine groups. This can lead to different biological activities and interactions with molecular targets.

Biological Activity

N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound that has recently gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H18_{18}N2_{2}O3_{3}S

The structure includes a methoxyphenethyl group, an isoxazole ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can bind to certain receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
  • Induction of Apoptosis : Evidence suggests that it may promote apoptosis in cancer cells, a critical mechanism for anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms that include:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Caspase Activation : Activation of caspases has been observed, indicating the initiation of programmed cell death pathways.

A study evaluating similar compounds found that derivatives with isoxazole structures exhibited significant cytotoxicity against tumor cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays and DNA synthesis analysis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
N-(4-methoxyphenethyl)-2-(5-thiophen-2-yl)isoxazol-3-yl)acetamideStructureAnticancer, anti-inflammatory
N-(4-methoxyphenethyl)-2-(5-pyridin-2-yl)isoxazol-3-yl)acetamideStructureModerate anticancer activity

This table illustrates the similarities and differences in biological activities among compounds with isoxazole moieties.

Case Studies

  • Study on Anticancer Activity :
    A 2014 study investigated the anticancer effects of various isoxazole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against A549 and C6 cell lines, with mechanisms involving apoptosis induction and caspase activation .
  • Inflammation Model :
    Another study evaluated the anti-inflammatory properties of related compounds in animal models of arthritis. The results suggested a reduction in inflammatory markers following treatment with these compounds, supporting their potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-16(23-20-14)17-7-4-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKAFQAMHGLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.